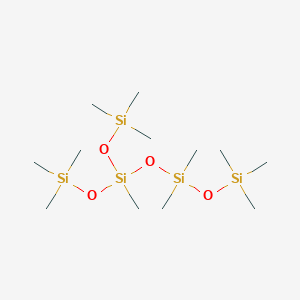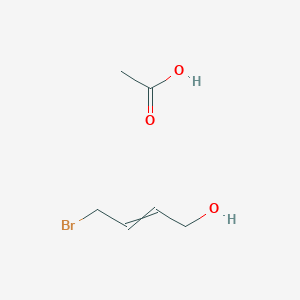
Acetic acid;4-bromobut-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;4-bromobut-2-en-1-ol is an organic compound that combines the properties of acetic acid and 4-bromobut-2-en-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula C₂H₄O₂, known for its use in vinegar and various industrial applications. 4-bromobut-2-en-1-ol is an organic compound with the chemical formula C₄H₇BrO, characterized by the presence of a bromine atom and an alcohol group attached to a butene chain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-bromobut-2-en-1-ol can be achieved through esterification, where acetic acid reacts with 4-bromobut-2-en-1-ol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient mixing and reaction. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to optimize yield and purity .
化学反应分析
Types of Reactions
Acetic acid;4-bromobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding butene alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed
Major Products
Oxidation: Formation of 4-bromo-2-butenoic acid.
Reduction: Formation of 4-bromo-2-butanol.
Substitution: Formation of 4-hydroxybut-2-en-1-ol
科学研究应用
Acetic acid;4-bromobut-2-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials
作用机制
The mechanism of action of acetic acid;4-bromobut-2-en-1-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the alcohol group can engage in hydrogen bonding and nucleophilic reactions. These interactions influence various biochemical pathways and molecular processes .
相似化合物的比较
Similar Compounds
4-bromobut-2-en-1-ol: Shares the butene and bromine structure but lacks the acetic acid component.
Acetic acid: A simple carboxylic acid without the bromobutene structure.
But-2-en-1-ol: Similar alcohol structure but without the bromine atom
Uniqueness
Acetic acid;4-bromobut-2-en-1-ol is unique due to the combination of acetic acid and 4-bromobut-2-en-1-ol, which imparts distinct chemical properties and reactivity. This combination allows for diverse applications and interactions that are not possible with the individual components .
属性
CAS 编号 |
33746-94-0 |
|---|---|
分子式 |
C6H11BrO3 |
分子量 |
211.05 g/mol |
IUPAC 名称 |
acetic acid;4-bromobut-2-en-1-ol |
InChI |
InChI=1S/C4H7BrO.C2H4O2/c5-3-1-2-4-6;1-2(3)4/h1-2,6H,3-4H2;1H3,(H,3,4) |
InChI 键 |
BFPKHMRFBGDUNM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.C(C=CCBr)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


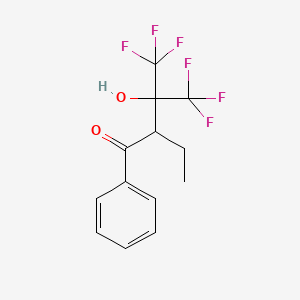
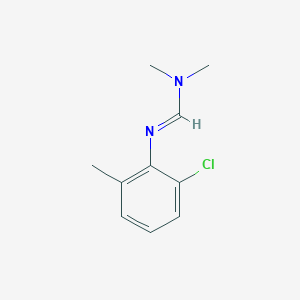
![[(Propane-2-sulfinyl)methyl]benzene](/img/structure/B14676895.png)
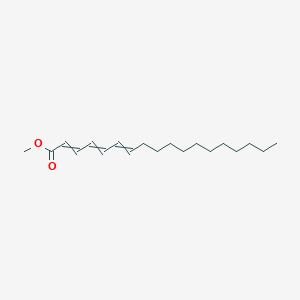
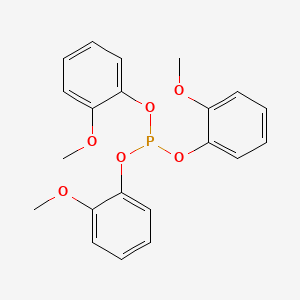
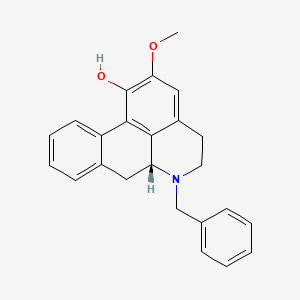
![1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpent-3-en-2-one](/img/structure/B14676923.png)
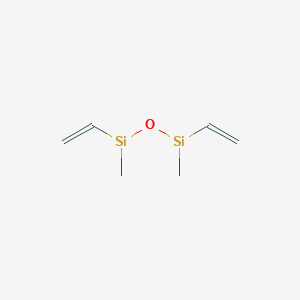
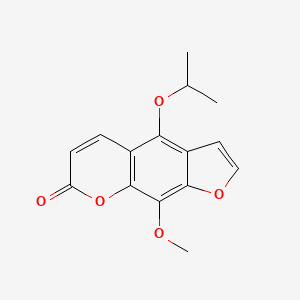
![(11E)-11-[(4-chlorophenyl)methylidene]indeno[1,2-b]quinoxaline](/img/structure/B14676940.png)
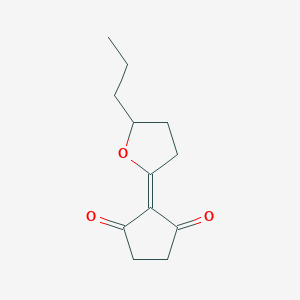
![4-oxa-14-thiatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2(6),7,11(15),12-pentaene-3,5-dione](/img/structure/B14676948.png)
![3-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14676956.png)
